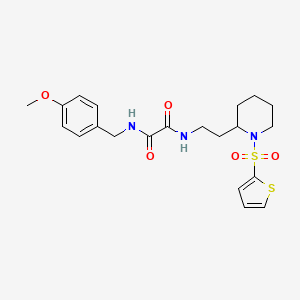

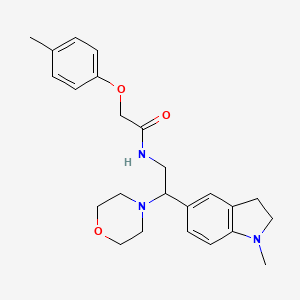

ethyl 5-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of certain 1,2,4-triazole derivatives involved the use of phenacyl chloride derivatives prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride, using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed novel compounds by starting with carbazole derivatives, which undergo various chemical reactions including those involving ethyl chloroacetate, leading to the synthesis of compounds with significant antibacterial, antifungal, and anticancer activities. This process underscores the compound's utility in generating potent derivatives for pharmaceutical applications (Sharma, Kumar, & Pathak, 2014).

Targeting Mycobacterium Tuberculosis

A study focusing on the synthesis of benzofuran and benzo[d]isothiazole derivatives, including those involving piperazine, highlighted their potential in inhibiting Mycobacterium tuberculosis DNA GyrB, demonstrating the role of such compounds in developing new antitubercular agents (Reddy et al., 2014).

Alzheimer’s Disease Treatment Candidates

The synthesis of N-substituted derivatives of piperidine showcased potential drug candidates for Alzheimer’s disease, indicating the compound's relevance in creating therapeutic agents aimed at managing neurodegenerative disorders (Rehman et al., 2018).

Pharmacokinetic Modeling

In pharmacokinetic studies, derivatives similar to the ethyl 5-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate have been utilized to understand drug metabolism, specifically the role of cytochrome P450 3A4 and the efflux transporter P-glycoprotein, highlighting the compound's importance in drug development and optimization (Watson, Davis, & Jones, 2011).

Antimicrobial Activity

The synthesis of acetamide derivatives involving ethyl piperidin-4-carboxylate and its evaluation for antibacterial potential underlines the significance of such compounds in combating bacterial infections, offering insights into their application in developing new antimicrobial agents (Iqbal et al., 2017).

Mechanism of Action

Target of Action

Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . AChE and BuChE are enzymes that play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .

Mode of Action

For instance, certain 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been found to inhibit AChE by binding to the enzyme and preventing it from hydrolyzing acetylcholine . This results in an increase in acetylcholine levels, which can enhance cholinergic neurotransmission .

Biochemical Pathways

Increased acetylcholine levels can affect various processes, including learning and memory, by modulating the activity of neurons in the brain .

Result of Action

This could have various effects, depending on the specific cells and tissues involved .

properties

IUPAC Name |

ethyl 5-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S/c1-3-27-18(24)16-12-19-20-17(16)28(25,26)22-10-8-21(9-11-22)15-6-4-14(5-7-15)13(2)23/h4-7,12H,3,8-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCQFMGPNHUIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B2862129.png)

![4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2862132.png)

![N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862134.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2862135.png)

![N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2862142.png)

![methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862145.png)